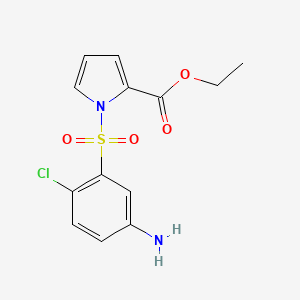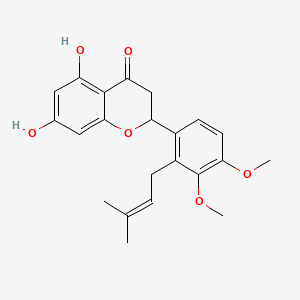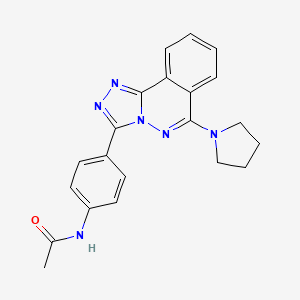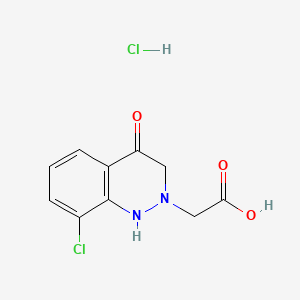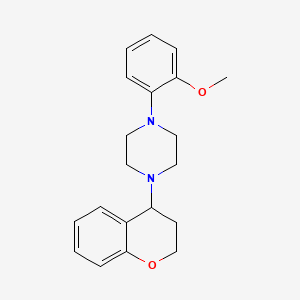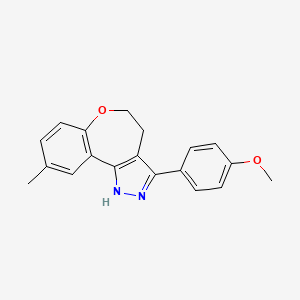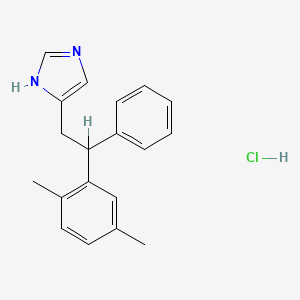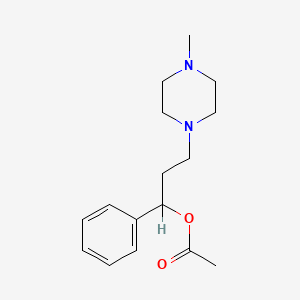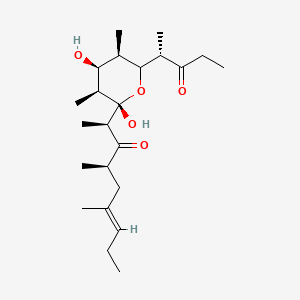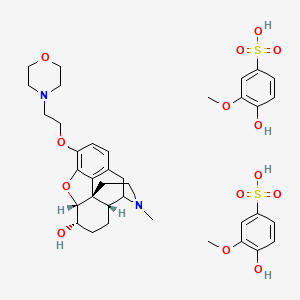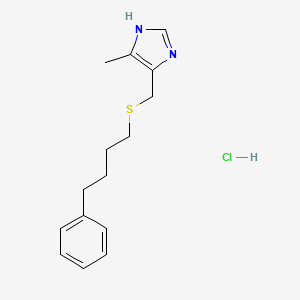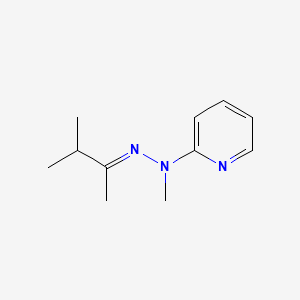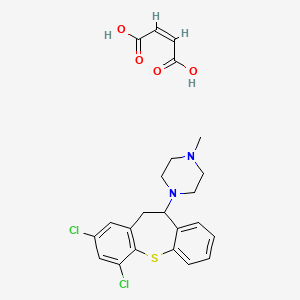
2,4-Dichloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate is a synthetic compound that belongs to the class of dibenzothiepin derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate typically involves multi-step organic reactions. The starting materials often include chlorinated aromatic compounds and piperazine derivatives. The reaction conditions may involve:
Halogenation: Introduction of chlorine atoms to the aromatic ring.
Cyclization: Formation of the dibenzothiepin core structure.
Substitution: Attachment of the piperazine moiety.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce dihydro derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors, modulating their activity.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Ion Channels: Modulation of ion channel activity, affecting cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin hydrochloride
- 2,4-Dichloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin sulfate
Uniqueness
2,4-Dichloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to its analogs. The presence of the maleate salt form can influence its solubility, stability, and bioavailability.
Propriétés
Numéro CAS |
93080-31-0 |
|---|---|
Formule moléculaire |
C23H24Cl2N2O4S |
Poids moléculaire |
495.4 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;1-(1,3-dichloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methylpiperazine |
InChI |
InChI=1S/C19H20Cl2N2S.C4H4O4/c1-22-6-8-23(9-7-22)17-11-13-10-14(20)12-16(21)19(13)24-18-5-3-2-4-15(17)18;5-3(6)1-2-4(7)8/h2-5,10,12,17H,6-9,11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
BAFZFXRKJIUDSV-BTJKTKAUSA-N |
SMILES isomérique |
CN1CCN(CC1)C2CC3=C(C(=CC(=C3)Cl)Cl)SC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CN1CCN(CC1)C2CC3=C(C(=CC(=C3)Cl)Cl)SC4=CC=CC=C24.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


